molecular formula C6H12ClN3 B4383625 (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride

(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride

Cat. No.: B4383625
M. Wt: 161.63 g/mol
InChI Key: UKPONWNVVQFSIT-UHFFFAOYSA-N
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Description

1-(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two methyl groups at positions 1 and 5 of the pyrazole ring and a methanamine group at position 3. It has a molecular formula of C6H11N3 and a molecular weight of 125.17 g/mol .

Mechanism of Action

Target of Action

The primary targets of (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .

Mode of Action

The compound interacts with its targets through a process that involves molecular docking . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may have a similar mode of action.

Biochemical Pathways

The compound affects the biochemical pathways of the target organisms, leading to their inhibition The compound’s antileishmanial and antimalarial activities suggest that it interferes with the life cycle of the target organisms .

Pharmacokinetics

The compound’s potent in vitro and in vivo activities suggest that it has favorable pharmacokinetic properties .

Result of Action

The compound exhibits potent antileishmanial and antimalarial activities . It displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Preparation Methods

The synthesis of (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride can be achieved through various synthetic routes. One common method involves the alkylation of 1,5-dimethylpyrazole using dimethyl sulfate in an alkaline medium. This reaction typically occurs in a 20% aqueous solution of sodium hydroxide at 70°C, yielding a mixture of isomers, including 1,3-dimethylpyrazole and 1,5-dimethylpyrazole .

Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis or the use of catalytic systems to enhance yield and selectivity. specific industrial methods for this compound are not widely documented.

Chemical Reactions Analysis

1-(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, forming new derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can produce various N-substituted pyrazole derivatives .

Scientific Research Applications

1-(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine has several scientific research applications:

Comparison with Similar Compounds

1-(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine can be compared with other similar compounds, such as:

Properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-5-3-6(4-7)8-9(5)2;/h3H,4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPONWNVVQFSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride
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